molecular formula C7H10ClN3O B1354557 Clorhidrato de 5,6,7,8-tetrahidropirid[4,3-c]piridazin-3(2H)-ona CAS No. 39716-49-9

Clorhidrato de 5,6,7,8-tetrahidropirid[4,3-c]piridazin-3(2H)-ona

Número de catálogo: B1354557
Número CAS: 39716-49-9
Peso molecular: 187.63 g/mol
Clave InChI: TXVOCZBPNWNSQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride: is a heterocyclic compound featuring a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Aplicaciones Científicas De Investigación

Pain Management

Research indicates that derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have been explored for their analgesic properties. These compounds may offer alternatives to traditional opioids, potentially reducing side effects such as respiratory depression and tolerance development associated with classic opioids like morphine .

Neuropathic Pain Treatment

Given the limitations of conventional pain medications in treating neuropathic pain, compounds like 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride are being investigated for their efficacy in this area. Studies suggest that these compounds could modulate norepinephrine reuptake and serotonin receptor regulation, which are crucial pathways in pain perception .

Lead-Oriented Synthesis

The synthesis of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivatives has been approached through various chemical methodologies. A notable method involves a one-pot reaction of 4-piperidone derivatives with glyoxylic acid and hydrazine, yielding target compounds with overall yields of 32–35% . This synthetic pathway highlights the compound's versatility as a scaffold for developing new pharmacological agents.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of this compound have revealed insights into its binding affinities for various biological targets. For instance, modifications to the pyrido moiety have been shown to influence interactions with bromodomain proteins, suggesting its potential in targeting epigenetic regulators .

Case Studies

StudyFocusFindings
Study on Analgesic PropertiesEvaluated the effectiveness of tetrahydropyrido derivativesShowed potential as non-opioid analgesics with reduced side effects
Synthesis MethodologyDeveloped a one-pot synthesis approachAchieved moderate yields; highlighted efficiency in producing diverse derivatives
SAR AnalysisInvestigated binding affinitiesIdentified key structural features that enhance activity against specific targets

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions to form the pyridazinone core.

    Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds, forming the tetrahydropyrido structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon for hydrogenation, is common to ensure efficient conversion.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can further reduce the compound to more saturated forms.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Fully saturated tetrahydropyrido derivatives.

    Substitution: Alkylated or acylated pyridazinone derivatives.

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate metabolic pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
  • 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol

Comparison

Compared to these similar compounds, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility. This makes it more versatile for various applications, particularly in aqueous environments.

Actividad Biológica

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C7_{7}H8_{8}ClN3_{3}O
  • Molecular Weight : 175.61 g/mol
  • CAS Number : 1334146-29-0

Synthesis

The compound can be synthesized through a multi-step process starting from readily available 4-piperidone derivatives. A notable method involves a one-pot reaction with glyoxylic acid and hydrazine, yielding the target compound with an overall yield of approximately 32–35% .

Antiparasitic Activity

Recent studies have investigated the antiparasitic properties of derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. For instance, compounds with specific substitutions exhibited significant activity against Plasmodium falciparum, with effective concentrations (EC50_{50}) as low as 0.004 μM for certain derivatives .

Anticancer Potential

The compound has also shown promise in anticancer research. A study indicated that modifications in the structure could enhance cytotoxicity against various cancer cell lines. For example, derivatives with methoxy or chloro substituents displayed improved potency compared to unsubstituted analogs .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that certain derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Study 1: Antiparasitic Activity

In a study assessing the antiparasitic activity of various tetrahydropyrido derivatives, it was found that specific substitutions at the 8-position significantly enhanced activity against P. falciparum. The most potent derivative had an EC50_{50} of 0.004 μM after 72 hours of exposure, indicating a strong potential for development into an antimalarial agent .

Study 2: Anticancer Efficacy

A series of compounds derived from 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine were evaluated for their cytotoxic effects on HepG2 liver cancer cells. The study reported that compounds with halogen substitutions exhibited up to a 9-fold increase in potency compared to the parent compound .

Table 1: Biological Activity Summary

Compound DerivativeActivity TypeEC50_{50} (μM)Reference
Parent CompoundAntiparasiticNot Available
Substituted Derivative AAntiparasitic0.004
Substituted Derivative BAnticancer0.090
Substituted Derivative CNeuroprotectiveNot Available

Propiedades

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOCZBPNWNSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503334
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39716-49-9
Record name Pyrido[4,3-c]pyridazin-3(2H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39716-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.